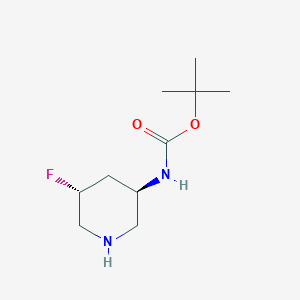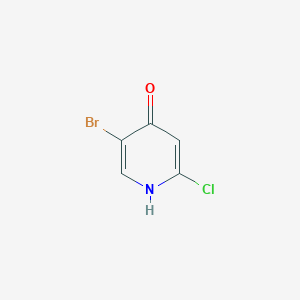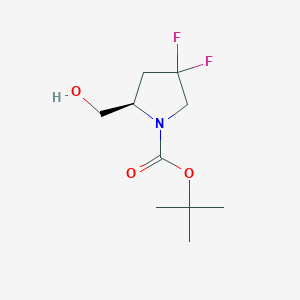
1-Bromo-3-(2,2-difluorocyclopropyl)benzene
Descripción general
Descripción
1-Bromo-3-(2,2-difluorocyclopropyl)benzene is a chemical compound with the molecular formula C9H7BrF2 . It has an average mass of 233.053 Da and a monoisotopic mass of 231.969910 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a 2,2-difluorocyclopropyl group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Aplicaciones Científicas De Investigación
Diels–Alder Reactions and Synthesis of Biaryls
1-Bromo-3-(2,2-difluorocyclopropyl)benzene derivatives have been applied in Diels–Alder reactions, facilitating the synthesis of ortho-CF2Br-substituted biaryls. This application is crucial for introducing functional groups in complex molecules, showcasing the compound's utility in synthetic organic chemistry (Muzalevskiy, Nenajdenko, Shastin, Balenkova, & Haufe, 2009).
Fluorescence Properties
Research into the fluorescence properties of related benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, indicates potential applications in materials science, particularly in the development of fluorescent materials with aggregation-induced emission (AIE) characteristics (Zuo-qi, 2015).
Palladium-Catalyzed Reactions
The compound has been used in palladium-catalyzed reactions with 2-alkynylphenols to assemble indeno[1,2-c]chromenes. This method represents an efficient way to increase molecular complexity and diversity from readily available materials (Pan, Luo, Ding, Fan, & Wu, 2014).
Aryne Route to Naphthalenes
Aryne intermediates generated from this compound derivatives have been utilized to synthesize naphthalenes, demonstrating the compound's versatility in constructing polycyclic aromatic hydrocarbons (Schlosser & Castagnetti, 2001).
X-Ray Structure Determination
X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, including derivatives similar to this compound, provide insight into molecular interactions such as C–H···Br and C–Br···π, which are crucial for understanding the solid-state chemistry of these compounds (Jones, Kuś, & Dix, 2012).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing the mist/vapors/spray and avoiding contact with skin and eyes .
Mecanismo De Acción
- Aromaticity is maintained during its reactions due to the stability conferred by the delocalized π electrons in the benzene ring .
- In electrophilic aromatic substitution, the compound acts as an electrophile . It undergoes a two-step mechanism:
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Análisis Bioquímico
Biochemical Properties
1-Bromo-3-(2,2-difluorocyclopropyl)benzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding may involve covalent attachment or non-covalent interactions. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can influence gene expression by interacting with DNA or RNA, affecting transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It may degrade over time, leading to a decrease in its activity or the formation of degradation products with different biological effects. Long-term studies in vitro or in vivo have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered cell proliferation, differentiation, or apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include organ damage, altered metabolic function, or changes in behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the body. The interaction with cofactors and other enzymes can also influence the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution within tissues can also affect its overall biological effects, with certain tissues accumulating higher levels of the compound .
Subcellular Localization
The subcellular localization of this compound is important for understanding its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization can also influence its stability and degradation within the cell .
Propiedades
IUPAC Name |
1-bromo-3-(2,2-difluorocyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c10-7-3-1-2-6(4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHNTQRQHKOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)

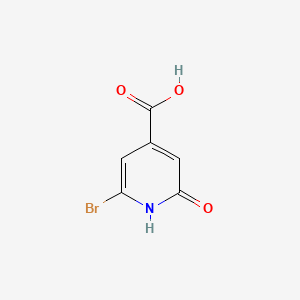
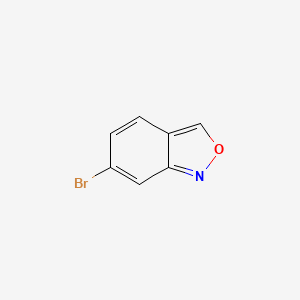
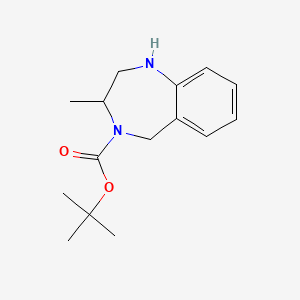

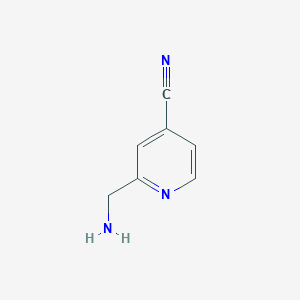

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)
